molecular formula C11H14F2N2O3 B8436224 Ethyl 4,5-diamino-2-(2,2-difluoroethoxy)benzoate

Ethyl 4,5-diamino-2-(2,2-difluoroethoxy)benzoate

Cat. No. B8436224
M. Wt: 260.24 g/mol
InChI Key: TYKFWYLLLJUGED-UHFFFAOYSA-N
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Patent
US08921405B2

Procedure details

The sub-title compound was prepared in accordance with Example 59 (g) using ethyl 4-amino-2-(2,2-difluoroethoxy)-5-nitrobenzoate (1.00 g; 3.44 mmol), Ra—Ni (1.0 g) and THF (50 mL). The sub-title compound was used in the next step without further purification.
[Compound]
Name
Example 59 ( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-amino-2-(2,2-difluoroethoxy)-5-nitrobenzoate
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:12]([N+:13]([O-])=O)=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[C:4]([O:16][CH2:17][CH:18]([F:20])[F:19])[CH:3]=1>[Ni].C1COCC1>[NH2:1][C:2]1[C:12]([NH2:13])=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[C:4]([O:16][CH2:17][CH:18]([F:19])[F:20])[CH:3]=1

Inputs

Step One
Name
Example 59 ( g )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ethyl 4-amino-2-(2,2-difluoroethoxy)-5-nitrobenzoate
Quantity
1 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)OCC)C=C1[N+](=O)[O-])OCC(F)F
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The sub-title compound was used in the next step without further purification

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)OCC)C=C1N)OCC(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.